molecular formula C11H13N3 B1491307 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile CAS No. 2098046-22-9

2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile

Cat. No.: B1491307
CAS No.: 2098046-22-9
M. Wt: 187.24 g/mol
InChI Key: GPSPAVQYEMJLKI-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38 MAP kinase, a protein involved in inflammatory responses and cell differentiation . The nature of this interaction involves binding to the ATP-binding pocket of the kinase, potentially inhibiting its activity. Additionally, this compound has shown affinity for lipid-binding pockets, suggesting its role as an allosteric inhibitor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38 MAP kinase can lead to altered signaling pathways that affect gene expression related to inflammation and cell differentiation . Furthermore, this compound has demonstrated potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of p38 MAP kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced expression of pro-inflammatory genes and altered cell differentiation processes. Additionally, its binding to lipid-binding pockets suggests a role in modulating membrane-associated signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure can lead to gradual degradation, which may affect its efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . This interaction can affect its localization and accumulation, influencing its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways and metabolic processes .

Properties

IUPAC Name

2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSPAVQYEMJLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)CC3CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile
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2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile
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2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile
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2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile
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2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.